molecular formula C22H24N2O4 B2425848 7-Hydroxy-3-(4-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one CAS No. 845807-32-1

7-Hydroxy-3-(4-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one

Cat. No. B2425848
CAS RN: 845807-32-1
M. Wt: 380.444
InChI Key: CJOWFYXKBAOZOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Hydroxy-3-(4-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of chromone derivatives and has been found to exhibit various biochemical and physiological effects.

Scientific Research Applications

Antimicrobial Activity

A series of compounds including 7-Hydroxy-3-(4-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one have been synthesized and evaluated for their antimicrobial properties. These compounds demonstrated significant antibacterial and antifungal activities, comparable to standard treatments. Molecular docking studies with oxidoreductase proteins further supported their potential as antimicrobial agents, suggesting a correlation between their structural features and inhibitory potency (Mandala et al., 2013).

Neuroprotective Effects

Research into the compound IMM-H004, closely related to this compound, indicates its potential to protect against cell loss and spatial learning impairments resulting from transient global ischemia. This suggests the compound's role in antioxidant and neuroprotective activities, highlighting its relevance in the context of cerebral ischemia studies (Zuo et al., 2015).

Anticancer Activity

A new series of 7-hydroxy-4-phenylchromen-2-one linked to triazole moieties, with a similar core structure, have been synthesized and evaluated for their cytotoxic potential against a variety of human cancer cell lines. Certain analogs showed potent cytotoxic activity, surpassing that of 7-hydroxy-4-phenylchromen-2-one itself, indicating the potential for development as anticancer agents (Liu et al., 2017).

Antihyperlipidemic Potential

The compound has been investigated for its effect on atherogenic index and the expressions of nuclear factor erythroid 2-related factor 2 (Nrf2) and glutathione peroxidase (GPx) genes in hyperlipidemic rats. The study found that administration of 7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-chromen-4-one significantly reduced the atherogenic index and altered the expression levels of Nrf2 and GPx, suggesting its potential as an antihyperlipidemic agent (Prasetyastuti et al., 2021).

properties

IUPAC Name

7-hydroxy-3-(4-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-23-9-11-24(12-10-23)13-18-20(25)8-7-17-21(26)19(14-28-22(17)18)15-3-5-16(27-2)6-4-15/h3-8,14,25H,9-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJOWFYXKBAOZOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=C(C=C4)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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